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Spinal Muscular Atrophy (SMA) is a progressive neurodegenerative disease characterized by

the loss of motor neurons in the spinal cord, leading to muscle weakness and atrophy. The

understanding of its genetic basis, primarily mutations in the survival motor neuron 1 (SMN1)

gene, has paved the way for the development of transformative therapies. This guide provides

a comparative analysis of the three FDA-approved treatments for SMA: Zolgensma

(onasemnogene abeparvovec), Spinraza (nusinersen), and Evrysdi (risdiplam). The information

presented herein is intended to offer an objective overview of their performance, supported by

experimental data from pivotal clinical trials.

Mechanism of Action: A Three-Pronged Approach to
Restoring SMN Protein
The approved therapies for SMA employ distinct strategies to address the underlying deficiency

of the Survival Motor Neuron (SMN) protein.

Zolgensma (onasemnogene abeparvovec): This is a gene replacement therapy that delivers

a functional copy of the human SMN1 gene to motor neuron cells.[1] It utilizes a non-

replicating adeno-associated virus 9 (AAV9) vector to carry the gene across the blood-brain

barrier.[1] This one-time intravenous infusion aims to provide a long-lasting solution by

enabling the body's own cells to produce the essential SMN protein.
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Spinraza (nusinersen): This therapy is an antisense oligonucleotide (ASO) that targets the

SMN2 gene, a paralog of SMN1. While SMN2 can produce some functional SMN protein, a

splicing defect leads to the exclusion of exon 7 in most of the resulting mRNA, producing a

truncated, unstable protein. Spinraza is designed to bind to a specific site on the SMN2 pre-

mRNA, modifying its splicing to increase the inclusion of exon 7 and thereby boosting the

production of full-length, functional SMN protein.[2][3] It is administered intrathecally, directly

into the cerebrospinal fluid.

Evrysdi (risdiplam): This is an orally administered small molecule that also acts as an SMN2

splicing modifier.[4][5] Similar to Spinraza, it promotes the inclusion of exon 7 in the SMN2

mRNA transcript, leading to increased production of functional SMN protein.[4][5] Its

systemic distribution allows it to potentially target SMN protein deficiencies in both the

central nervous system and peripheral tissues.

Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the central signaling pathway in SMA and the points of

intervention for the three approved therapies.
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Caption: Mechanism of action of SMA therapies.

Clinical Trial Performance: A Quantitative
Comparison
The following tables summarize the key efficacy and safety data from the pivotal clinical trials

for each therapy.

Table 1: Efficacy in Infantile-Onset SMA (Type 1)

Outcome Measure
Zolgensma

(STR1VE Trial)[1][6]
Spinraza (ENDEAR

Trial)[7]

Evrysdi (FIREFISH

Trial - Part 1, High

Dose)[8][9]

Study Population
Symptomatic infants

≤6 months of age

Symptomatic infants

≤7 months of age

Symptomatic infants

1-7 months of age

Primary Endpoint

% of patients sitting

without support for

≥30 seconds at 18

months

% of motor milestone

responders (HINE-2)

% of infants sitting

without support for ≥5

seconds at 12 months

Results 59% (13/22)
51% (vs. 0% in sham

control)
41% (7/17)

Event-Free Survival
91% (20/22) at 14

months

47% reduction in risk

of death or permanent

ventilation

90% (19/21) alive

without permanent

ventilation at 12

months

CHOP INTEND Score
Mean increase of 14.6

points at 6 months

71% achieved ≥4

point improvement

(vs. 3% in sham)

52% achieved a score

of ≥40 points at 12

months

Table 2: Efficacy in Later-Onset SMA (Type 2 and 3)
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Outcome Measure
Spinraza (CHERISH Trial)

[10]
Evrysdi (SUNFISH Trial -

Part 2)

Study Population
Non-ambulatory patients 2-12

years of age
Patients 2-25 years of age

Primary Endpoint
Change from baseline in

HFMSE score at 15 months

Change from baseline in MFM-

32 total score at 12 months

Results
+3.9 point mean change (vs.

-1.0 in sham control)

+1.36 point mean change (vs.

-0.19 in placebo)

Revised Upper Limb Module

(RULM)
Not a primary endpoint

Statistically significant

improvement

Table 3: Safety Profile from Pivotal Trials
Therapy Common Adverse Events Serious Adverse Events

Zolgensma
Pyrexia, elevated

aminotransferases[6]

Hepatotoxicity,

thrombocytopenia[11]

Spinraza

Lower respiratory infection,

fever, constipation, headache,

vomiting, back pain, post-

lumbar puncture syndrome[2]

Thrombocytopenia, renal

toxicity[12]

Evrysdi

Fever, diarrhea, rash, upper

respiratory tract infection,

pneumonia, constipation,

vomiting[4][13]

Pneumonia, respiratory tract

infections[9][13]

Note on Branaplam: Branaplam (LMI070) is an orally available small molecule that, similar to

Evrysdi, was designed to modify the splicing of SMN2 pre-mRNA.[14] While early clinical trials

showed some promise, Novartis discontinued the development of branaplam for SMA in July

2021 due to the rapidly advancing treatment landscape.[14]

Experimental Protocols: An Overview of Pivotal Trial
Designs
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The following section provides a high-level overview of the methodologies employed in the key

clinical trials for each approved SMA therapy.

Zolgensma: The STR1VE Trial
Study Design: An open-label, single-arm, single-dose, multicenter Phase 3 trial.[6]

Patient Population: Symptomatic infants under 6 months of age with SMA Type 1, confirmed

by biallelic SMN1 mutations and the presence of two copies of the SMN2 gene.[6]

Intervention: A single intravenous infusion of onasemnogene abeparvovec at a dose of 1.1 ×

10¹⁴ vector genomes per kilogram.[6]

Primary Endpoints:

The proportion of patients who could sit without support for at least 30 seconds at 18

months of age.[6]

Event-free survival at 14 months of age, defined as survival without the need for

permanent ventilation.[1]

Key Assessments: Motor milestones were assessed using the Bayley Scales of Infant and

Toddler Development, Third Edition (BSID-III). Motor function was evaluated using the

Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND).

Spinraza: The ENDEAR and CHERISH Trials
ENDEAR (Infantile-Onset SMA):

Study Design: A randomized, double-blind, sham-procedure controlled Phase 3 trial.[7]

Patient Population: Symptomatic infants 7 months of age or younger at screening, with a

genetic diagnosis of SMA and two copies of the SMN2 gene.[7]

Intervention: Intrathecal injections of nusinersen or a sham procedure.[7]

Primary Endpoint: The proportion of motor milestone responders as measured by the

Hammersmith Infant Neurological Examination (HINE) Section 2.[7]
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CHERISH (Later-Onset SMA):

Study Design: A randomized, double-blind, sham-procedure controlled Phase 3 trial.

Patient Population: Non-ambulatory patients between 2 and 12 years of age with later-

onset SMA.[15]

Intervention: Intrathecal injections of nusinersen or a sham procedure.

Primary Endpoint: The change from baseline in the Hammersmith Functional Motor Scale-

Expanded (HFMSE) score at 15 months.[10]

Evrysdi: The FIREFISH and SUNFISH Trials
FIREFISH (Infantile-Onset SMA):

Study Design: An open-label, two-part pivotal clinical trial.[9]

Patient Population: Symptomatic infants with Type 1 SMA, aged 1 to 7 months.[8]

Intervention: Daily oral administration of risdiplam. Part 1 was a dose-finding study, and

Part 2 was a single-arm efficacy study.[9]

Primary Endpoint (Part 2): The proportion of infants sitting without support for at least 5

seconds at 12 months of treatment, as assessed by the Gross Motor Scale of the BSID-III.

SUNFISH (Later-Onset SMA):

Study Design: A two-part, randomized, double-blind, placebo-controlled pivotal study.[16]

Patient Population: Patients aged 2 to 25 years with Type 2 or 3 SMA.[16]

Intervention: Daily oral administration of risdiplam or placebo.[16]

Primary Endpoint (Part 2): The change from baseline in the Motor Function Measure 32

(MFM-32) total score at 12 months.[16]

Experimental Workflow Diagram
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Caption: Generalized clinical trial workflow.
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Conclusion
The approval of Zolgensma, Spinraza, and Evrysdi marks a paradigm shift in the management

of Spinal Muscular Atrophy. Each therapy offers a unique mechanism of action, route of

administration, and clinical profile. Zolgensma provides a one-time gene replacement

approach, while Spinraza and Evrysdi offer ongoing SMN2-targeted therapies with intrathecal

and oral administration, respectively. The choice of therapy depends on a multitude of factors,

including patient age, disease severity, and clinical presentation. This comparative guide

provides a foundational overview for researchers and drug development professionals to

understand the current therapeutic landscape and to inform future innovations in the treatment

of SMA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://practicalneurology.com/news/risdiplam-treatment-results-in-90-survival-rate-for-infants-with-spinal-muscular-atrophy/2469510/
https://practicalneurology.com/news/risdiplam-treatment-results-in-90-survival-rate-for-infants-with-spinal-muscular-atrophy/2469510/
https://www.roche.com/media/releases/med-cor-2021-02-25
https://www.spinrazahcp.com/en_us/home/why-spinraza/real-world-evidence.html
https://www.ncbi.nlm.nih.gov/books/NBK584042/table/cl1.tab2/
https://www.ncbi.nlm.nih.gov/books/NBK584042/table/cl1.tab2/
https://www.roche.com/media/releases/med-cor-2024-06-07
https://www.curesma.org/genentech-presents-new-2-year-data-for-evrysdi-risdiplam-in-infants-with-type-1-sma/
https://smanewstoday.com/branaplam-lmi070/
https://www.ncbi.nlm.nih.gov/books/NBK542369/
https://www.ncbi.nlm.nih.gov/books/NBK542369/
https://www.gene.com/media/press-releases/14912/2021-06-10/new-genentech-data-for-evrysdi-risdiplam
https://www.benchchem.com/product/b3182608#comparative-analysis-of-nvp-qav-572-and-other-sma-therapies
https://www.benchchem.com/product/b3182608#comparative-analysis-of-nvp-qav-572-and-other-sma-therapies
https://www.benchchem.com/product/b3182608#comparative-analysis-of-nvp-qav-572-and-other-sma-therapies
https://www.benchchem.com/product/b3182608#comparative-analysis-of-nvp-qav-572-and-other-sma-therapies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3182608?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

